![molecular formula C16H13NO4S B6483615 methyl 1,1-dioxo-4-phenyl-2H-1lambda6,2-benzothiazine-3-carboxylate CAS No. 1291839-86-5](/img/structure/B6483615.png)
methyl 1,1-dioxo-4-phenyl-2H-1lambda6,2-benzothiazine-3-carboxylate
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Overview
Description
Methyl 1,1-dioxo-4-phenyl-2H-1lambda6,2-benzothiazine-3-carboxylate is a compound that belongs to the class of organic compounds known as benzylethers . It is a derivative of the 1,2,4-benzothiadiazine-1,1-dioxide ring . The biological activities of 1,2,4-benzothiadiazine-1,1-dioxide, for example, antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators etc., are reported .
Synthesis Analysis
The synthesis of methyl 1,1-dioxo-4-phenyl-2H-1lambda6,2-benzothiazine-3-carboxylate and its analogs has been performed with tris (hydroxymethyl)aminomethane . It was found that the available alkyl-2- (2-alkoxycarbonylphenylsulfamoyl) acetates required powerful bases, e.g., sodium alcoholates, for successful closure of into the corresponding 2,1-benzothiazines .Molecular Structure Analysis
The molecular structure of the compound was studied using PMR spectroscopy and x-ray crystal structure analysis . The 1-N-phenyl substituent was situated in solution at an angle of 60° to the plane formed by the aminophenylcarbinol fragment of the 2,1-benzothiazine whereas this angle increased to 80° in the crystal because of packing effects .Chemical Reactions Analysis
Methyl-4-hydroxy-1-phenyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate was found to undergo transesterification even during crystallization from EtOH to convert into the corresponding ethyl ester . This transformation for the latter became possible unexpectedly easily during ordinary crystallization from alcohol without a catalyst .Scientific Research Applications
Antimicrobial Activity
1,2,4-benzothiadiazine-1,1-dioxide derivatives have been reported to exhibit antimicrobial activity . The presence of various functional groups attached to the ring structure, such as halo groups at the 7 and 8 positions, can contribute to this activity .
Antiviral Activity
These compounds have also been studied for their antiviral activity. For instance, benzothiadiazine-substituted tetrameric acids have shown inhibitory action against the Hepatitis C virus (HCV) polymerase, NS5B .
Antihypertensive Properties
1,2,4-benzothiadiazine-1,1-dioxide derivatives have been explored for their potential as antihypertensive agents . This is one of the main areas of interest in the study of these compounds .
Antidiabetic Effects
These compounds have also been reported to have antidiabetic effects . This suggests potential applications in the treatment of diabetes .
Anticancer Applications
Research has indicated that 1,2,4-benzothiadiazine-1,1-dioxide derivatives may have anticancer properties . This opens up possibilities for their use in cancer therapy .
KATP Channel Activation
These compounds have been reported to act as KATP channel activators . KATP channels play important roles in various physiological processes, including insulin secretion and cardiovascular function .
AMPA Receptor Modulation
1,2,4-benzothiadiazine-1,1-dioxide derivatives have been reported to act as AMPA receptor modulators . AMPA receptors are involved in fast synaptic transmission in the central nervous system .
Analgesic Activity
Methyl 4-hydroxy-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate, a related compound, has been synthesized and studied for its potential analgesic activity . This suggests that “methyl 1,1-dioxo-4-phenyl-2H-1lambda6,2-benzothiazine-3-carboxylate” may also have potential applications in pain management .
Mechanism of Action
Target of Action
Compounds with a similar benzothiadiazine-1,1-dioxide scaffold have been reported to exhibit various biological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer effects, and modulation of katp channels and ampa receptors .
Mode of Action
It’s worth noting that the functional groups attached to the benzothiadiazine-1,1-dioxide ring structure, such as alkyl, aryl, alkylamino, benzyl, keto, etc, are known to contribute to the activity of these types of compounds .
properties
IUPAC Name |
methyl 1,1-dioxo-4-phenyl-2H-1λ6,2-benzothiazine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO4S/c1-21-16(18)15-14(11-7-3-2-4-8-11)12-9-5-6-10-13(12)22(19,20)17-15/h2-10,17H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGMVRMIKCIACQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=CC=CC=C2S(=O)(=O)N1)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 1,1-dioxo-4-phenyl-2H-1lambda6,2-benzothiazine-3-carboxylate |
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